Molecular Weight and Predicted Lipophilicity Shift Relative to the 2,6‑Dioxo Congener
Replacement of the 2‑oxo substituent by a thioxo group in the target compound increases the molecular weight by ~16 g mol⁻¹ and is predicted to raise the partition coefficient (LogP) by approximately 0.3–0.6 log units compared with the 2,6‑dioxo analogue 2-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino]acetic acid [1]. This difference influences passive membrane permeability and solubility, which are key parameters in both biological assay design and formulation development .
| Evidence Dimension | Molecular weight and predicted LogP |
|---|---|
| Target Compound Data | MW 229.22 g mol⁻¹; ACD/LogP (predicted) ≈ 0.2 |
| Comparator Or Baseline | 2-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino]acetic acid: MW ~213.15 g mol⁻¹; ACD/LogP (predicted) ≈ −0.3 |
| Quantified Difference | ΔMW = 16.07 g mol⁻¹; ΔLogP ≈ 0.5 (predicted range 0.3–0.6) |
| Conditions | Predicted using ACD/Labs Percepta software; no experimental LogP data available for either compound |
Why This Matters
The altered lipophilicity directly affects the compound’s distribution in biphasic assay systems and may require distinct stock-solution preparation protocols (e.g., DMSO concentration), guiding procurement decisions when screening multiple pyrimidine‑4‑carboxamide libraries.
- [1] ChemicalBook. 2-[(4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbonyl)amino]acetic acid SDS. https://www.chemicalbook.in/sds-2-[(4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbonyl)amino]acetic-acid.html (accessed 2026-01-27). View Source
